2-Bromo-1-(5-fluoro-2-methylphenyl)ethanone
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Overview
Description
2-Bromo-1-(5-fluoro-2-methylphenyl)ethanone is an organic compound characterized by the presence of bromine, fluorine, and a methyl group attached to a phenyl ring. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(5-fluoro-2-methylphenyl)ethanone can be achieved through several methods. One common approach involves the bromination of 1-(5-fluoro-2-methylphenyl)ethanone using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(5-fluoro-2-methylphenyl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethanones with various functional groups.
Reduction: Formation of 1-(5-fluoro-2-methylphenyl)ethanol.
Oxidation: Formation of 2-bromo-1-(5-fluoro-2-methylphenyl)acetic acid.
Scientific Research Applications
2-Bromo-1-(5-fluoro-2-methylphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and as a probe for investigating biological pathways.
Medicine: Potential use in the development of new therapeutic agents due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(5-fluoro-2-methylphenyl)ethanone involves its interaction with nucleophilic sites in biological molecules. The bromine atom acts as a leaving group, allowing the compound to form covalent bonds with nucleophiles such as amino acids in proteins. This interaction can lead to the inhibition of enzyme activity or the modification of protein function, thereby affecting various biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethanone
- 2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone
- 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone
Uniqueness
2-Bromo-1-(5-fluoro-2-methylphenyl)ethanone is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. The presence of these substituents can also affect the compound’s physical properties, such as solubility and melting point, making it distinct from other similar compounds .
Properties
IUPAC Name |
2-bromo-1-(5-fluoro-2-methylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO/c1-6-2-3-7(11)4-8(6)9(12)5-10/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNZBWWMHSBAEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(=O)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
725743-48-6 |
Source
|
Record name | 2-bromo-1-(5-fluoro-2-methylphenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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